THZ1-R

Descripción general

Descripción

THZ1-R es un compuesto químico conocido por su papel como análogo no reactivo a la cisteína de THZ1. Exhibe una actividad disminuida para la inhibición de la cinasa dependiente de ciclina 7 (CDK7) en comparación con THZ1. This compound se une a CDK7 con una constante de disociación (Kd) de 142 nanomolar . Este compuesto se utiliza principalmente en la investigación científica para estudiar la inhibición de CDK7 y sus efectos en los procesos celulares.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de THZ1-R implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central seguida de modificaciones de grupos funcionales para lograr el compuesto deseado. Las condiciones de reacción típicamente involucran el uso de solventes orgánicos, catalizadores y condiciones específicas de temperatura y presión para facilitar las reacciones.

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. El uso de técnicas avanzadas de purificación como la cromatografía y la cristalización es común para lograr la calidad deseada de this compound.

Análisis De Reacciones Químicas

Tipos de Reacciones

THZ1-R experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en this compound.

Sustitución: this compound puede sufrir reacciones de sustitución donde átomos o grupos específicos son reemplazados por otros átomos o grupos.

Reactivos y Condiciones Comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.

Sustitución: Se pueden utilizar varios nucleófilos o electrófilos dependiendo de la sustitución deseada.

Productos Principales Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas de this compound.

Aplicaciones Científicas De Investigación

Cancer Therapy

THZ1-R has been evaluated in various cancer models to understand its role in transcriptional regulation and its therapeutic potential.

- Cholangiocarcinoma (CCA) : Studies show that while THZ1 effectively inhibits cell growth in CCA cell lines with IC50 values below 500 nM, this compound demonstrates significantly higher IC50 values (5365 nM), indicating a lack of efficacy in this context. This suggests that CDK7 inhibition is crucial for the observed antitumor effects of THZ1 .

- T-cell Acute Lymphoblastic Leukemia (T-ALL) : In T-ALL models, THZ1 displayed potent activity against sensitive cell lines. In contrast, this compound's reduced activity allows researchers to investigate the dependency of T-ALL on CDK7-mediated transcriptional regulation without the confounding effects of direct inhibition .

Transcription Regulation Studies

This compound serves as a valuable tool for studying transcription regulation mechanisms in various cellular contexts:

- RNA Polymerase II Activity : Research indicates that this compound can help elucidate the role of CDK7 in RNA polymerase II phosphorylation and transcriptional activation. By comparing the effects of THZ1 and this compound on gene expression profiles, researchers can identify specific transcriptional pathways regulated by CDK7 .

- Super-enhancer Dynamics : In pancreatic ductal adenocarcinoma (PDAC) models, THZ1 has been shown to suppress super-enhancer activity related to KRAS mutations. Utilizing this compound enables the investigation of how CDK7 inhibition affects super-enhancer dynamics without directly inhibiting CDK7 itself .

Data Tables

| Application Area | Compound | IC50 Values (nM) | Observations |

|---|---|---|---|

| Cholangiocarcinoma | THZ1 | <500 | Significant growth inhibition |

| This compound | 5365 | Lack of efficacy | |

| T-cell Acute Lymphoblastic Leukemia | THZ1 | <200 | Potent activity against sensitive cell lines |

| This compound | Not specified | Used to study CDK7 dependency | |

| Transcription Regulation | THZ1 | Varies | Inhibits RNA Polymerase II activity |

| This compound | Varies | Helps delineate CDK7's role without direct inhibition |

Case Study 1: Cholangiocarcinoma

In a study evaluating the effects of CDK7 inhibitors on CCA cells, researchers found that treatment with THZ1 led to significant apoptosis and reduced cell viability. In contrast, when treated with this compound, there was minimal impact on cell growth, highlighting the necessity of CDK7 inhibition for therapeutic efficacy .

Case Study 2: T-ALL Sensitivity

A comprehensive analysis was conducted on various T-ALL cell lines treated with both THZ1 and this compound. The results indicated that while THZ1 effectively downregulated oncogenic transcription factors, this compound did not exhibit similar effects. This study emphasized the importance of CDK7 as a therapeutic target in T-ALL and demonstrated how this compound can be utilized to investigate alternative pathways .

Mecanismo De Acción

THZ1-R ejerce sus efectos al unirse a CDK7, un regulador clave del ciclo celular y la transcripción. Al inhibir CDK7, this compound interrumpe la fosforilación de la ARN polimerasa II, lo que lleva a la supresión de la transcripción genética. Esta inhibición afecta varios procesos celulares, incluida la progresión del ciclo celular y la apoptosis .

Comparación Con Compuestos Similares

THZ1-R se compara con otros compuestos similares como THZ1, E9 y otros inhibidores de CDK. La singularidad de this compound radica en su naturaleza no reactiva a la cisteína y su afinidad de unión específica a CDK7. Compuestos similares incluyen:

THZ1: Un inhibidor covalente de CDK7 con mayor actividad en comparación con this compound.

Otros inhibidores de CDK: Varios otros inhibidores que se dirigen a diferentes cinasas dependientes de ciclina con diferentes grados de especificidad y actividad.

Las propiedades distintivas de this compound lo convierten en una herramienta valiosa en la investigación para comprender la inhibición de CDK7 y sus implicaciones en diversos contextos biológicos y médicos.

Actividad Biológica

THZ1-R is a derivative of the covalent CDK7 inhibitor THZ1, designed to explore its biological activity, particularly in cancer treatment. This article reviews the mechanisms of action, efficacy, and potential therapeutic applications of this compound, drawing from diverse research studies.

This compound functions primarily by inhibiting CDK7, a cyclin-dependent kinase that plays a crucial role in transcription regulation. Unlike THZ1, which irreversibly inhibits CDK7 and affects RNA polymerase II (RNAPII) phosphorylation, this compound exhibits significantly reduced inhibitory effects on CDK7. Research indicates that this compound does not significantly impact RNAPII CTD phosphorylation at Ser5 and Ser2, which are critical for transcriptional activation and elongation .

In Vitro Studies

- Cell Line Sensitivity : In studies involving various cancer cell lines, this compound displayed limited cytotoxicity compared to its parent compound. For instance, Jurkat cells treated with THZ1 showed significant apoptosis induction, while this compound did not demonstrate the same level of efficacy .

- Transcriptional Effects : While THZ1 effectively downregulated key oncogenes such as c-MYC and MCL-1 in multiple myeloma cells, this compound's impact on these genes was minimal. This suggests that the biological activity of this compound may be insufficient for therapeutic applications where transcriptional repression is vital .

- Cell Cycle Impact : Both compounds were evaluated for their effects on cell cycle progression. THZ1 induced G2-M arrest in various cancer cell lines, whereas this compound showed negligible effects on cell cycle dynamics .

In Vivo Studies

In xenograft models of multiple myeloma, THZ1 demonstrated significant anti-tumor activity with minimal toxicity. However, the efficacy of this compound in vivo remains underexplored due to its reduced potency in vitro .

Comparative Data Table

The following table summarizes key findings from studies comparing THZ1 and this compound:

| Compound | IC50 (nM) | Apoptosis Induction | Cell Cycle Arrest | Key Gene Downregulation |

|---|---|---|---|---|

| THZ1 | <300 | High | G2-M Arrest | c-MYC, MCL-1 |

| This compound | >1000 | Low | Minimal | None |

Multiple Myeloma

A pivotal study focused on the effects of THZ1 in multiple myeloma models demonstrated that it markedly reduced cell proliferation through transcriptional downregulation of MCL-1 and c-MYC. In contrast, similar studies involving this compound indicated a lack of significant anti-myeloma activity due to its inability to effectively inhibit CDK7 and downregulate these critical oncogenes .

Propiedades

IUPAC Name |

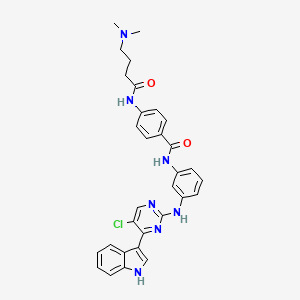

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[4-(dimethylamino)butanoylamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30ClN7O2/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27/h3-5,7-10,12-15,17-19,33H,6,11,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUERFPPIPKZNKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30ClN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism behind THZ1 resistance observed in the THZ1-R neuroblastoma cell line?

A1: The research indicates that the main driver of THZ1 resistance in the this compound cell line is not related to alterations in CDK7 itself or compensatory pathways. Instead, resistance is primarily attributed to a significant upregulation of the ATP-Binding Cassette sub-family member B1 (ABCB1, also known as MDR1) transporter. [] This transporter actively effluxes THZ1 from the cells, reducing its intracellular concentration and diminishing its inhibitory effect on CDK7/12. This conclusion is supported by the observation that ABCB1 inhibitors like tariquidar can restore THZ1 sensitivity in this compound cells. []

Q2: What strategies have been explored to circumvent THZ1 resistance mediated by ABCB1 overexpression?

A2: The research highlights two main strategies to address ABCB1-mediated THZ1 resistance:

- Development of alternative CDK inhibitors: The study identifies a covalent CDK9/12 inhibitor, SBI-E-9, which effectively inhibits MYCN expression and activity in ABCB1-overexpressing neuroblastoma cells, suggesting it is not a substrate for ABCB1-mediated efflux. []

- Identification of second-generation CDK7 inhibitors: Researchers have identified new covalent CDK7 inhibitors with improved selectivity for CDK7 over CDK12. These inhibitors show enhanced differential selectivity in MYCN-amplified versus MYCN non-amplified neuroblastoma cells, potentially offering a therapeutic advantage. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.